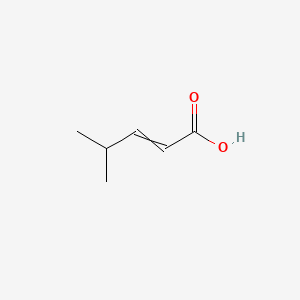
2-Pentenoic acid, 4-methyl-
Vue d'ensemble
Description
2-Pentenoic acid, 4-methyl- is an organic compound with the molecular formula C6H10O2. It is a type of unsaturated carboxylic acid, characterized by the presence of a double bond between the second and third carbon atoms in the chain, and a methyl group attached to the fourth carbon atom. This compound is also known for its distinctive cheesy odor and is used in various applications, including as a flavoring agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-pentenoic acid, 4-methyl- typically involves the use of propylene alcohol and orthoacetate as the main starting materials. The process includes ester exchange and rearrangement reactions under the influence of a catalyst to form 4-pentenoic ester. This ester is then subjected to hydrolysis, acidification, layering, and rectification in an alkaline solution to yield 2-pentenoic acid, 4-methyl- .
Industrial Production Methods: Industrial production methods for 2-pentenoic acid, 4-methyl- often involve catalytic rearrangement of pentenoic acids. For instance, 2-pentenoic acid can be synthesized from divinyl and carbon monoxide under the catalysis of noble metals like platinum or palladium .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pentenoic acid, 4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: This compound can undergo substitution reactions, particularly at the double bond, using halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine in the presence of light or a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated compounds.
Applications De Recherche Scientifique
2-Pentenoic acid, 4-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and its use in drug synthesis.
Industry: Employed as a flavoring agent in the food industry and as a precursor in the synthesis of other chemicals
Mécanisme D'action
The mechanism of action of 2-pentenoic acid, 4-methyl- involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting metabolic processes. For example, it has been shown to inhibit fatty acid oxidation in mitochondria, which can impact energy production and metabolic regulation .
Comparaison Avec Des Composés Similaires
2-Pentenoic acid: Differentiated by the position of the double bond.
3-Pentenoic acid: Another isomer with the double bond at a different position.
4-Pentenoic acid: Similar structure but without the methyl group.
Uniqueness: 2-Pentenoic acid, 4-methyl- is unique due to the presence of both a double bond and a methyl group, which influence its chemical reactivity and physical properties. This combination makes it distinct from other pentenoic acids and contributes to its specific applications and effects .
Propriétés
IUPAC Name |
4-methylpent-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h3-5H,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOXMQCWUWZZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065035 | |
| Record name | 2-Pentenoic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10321-71-8 | |
| Record name | 4-Methyl-2-pentenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10321-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pentenoic acid, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pentenoic acid, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


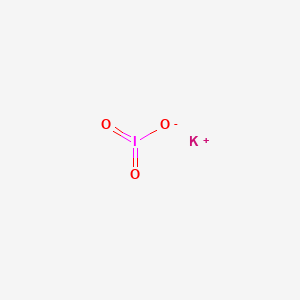
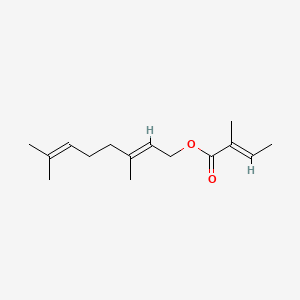
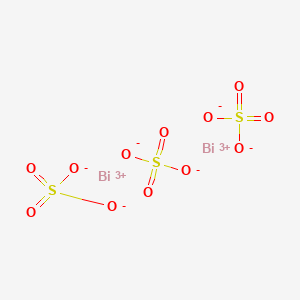
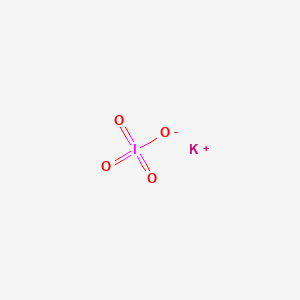
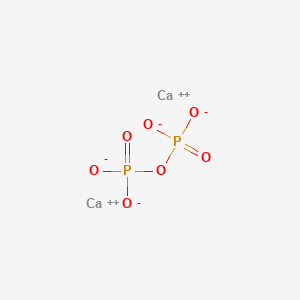
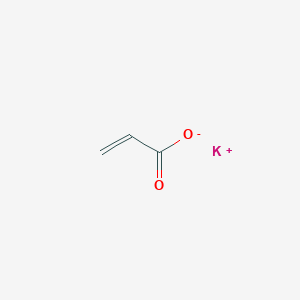
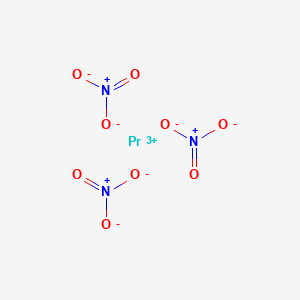
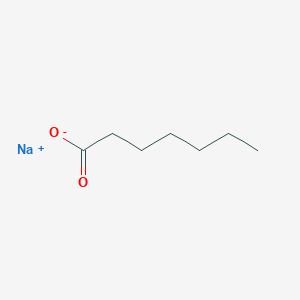
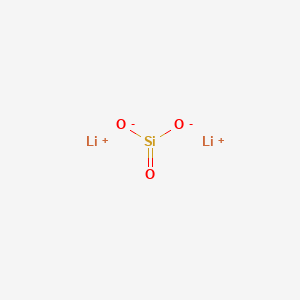
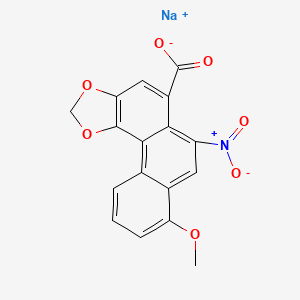

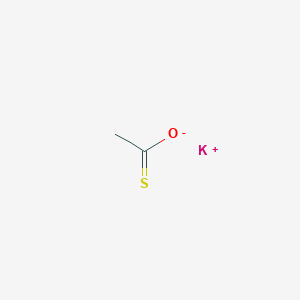
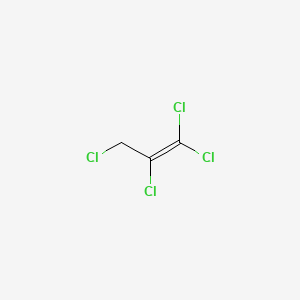
![2-Methyl-2-[(2-methylpropan-2-yl)oxyphosphonoyloxy]propane](/img/structure/B7822681.png)
